molecular formula C18H18F3NO5S B11592470 Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-{4-[ethyl(phenylsulfonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11592470
M. Wt: 417.4 g/mol
InChI Key: OEESGKMREZFWLR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfonamide group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(N-ethylbenzenesulfonamido)phenyl compound. This intermediate is then reacted with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can interact with target proteins through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(N-ethylbenzenesulfonamido)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C18H18F3NO5S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[4-[benzenesulfonyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H18F3NO5S/c1-3-22(28(25,26)15-7-5-4-6-8-15)14-11-9-13(10-12-14)17(24,16(23)27-2)18(19,20)21/h4-12,24H,3H2,1-2H3

InChI Key

OEESGKMREZFWLR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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